4-(3-Ethoxyphenoxy)benzoic acid
Description
4-(3-Ethoxyphenoxy)benzoic acid is a benzoic acid derivative featuring a 3-ethoxyphenoxy substituent at the para position of the benzene ring. Benzoic acid derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties . The ethoxyphenoxy group in this compound may enhance lipophilicity and influence biological activity, as seen in similar ethoxy-substituted analogs .
Properties
IUPAC Name |
4-(3-ethoxyphenoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-2-18-13-4-3-5-14(10-13)19-12-8-6-11(7-9-12)15(16)17/h3-10H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYUBEOMRGCAGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-ethoxyphenoxy)benzoic acid typically involves the reaction of 3-ethoxyphenol with 4-chlorobenzoic acid under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the chlorobenzoic acid, resulting in the formation of the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of 4-(3-ethoxyphenoxy)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4-(3-ethoxyphenoxy)benzoic acid .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Ethoxyphenoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Formation of 4-(3-carboxyphenoxy)benzoic acid.
Reduction: Formation of 4-(3-ethoxyphenoxy)benzyl alcohol.
Substitution: Formation of 4-(3-ethoxyphenoxy)-2-nitrobenzoic acid or 4-(3-ethoxyphenoxy)-2-bromobenzoic acid.
Scientific Research Applications
4-(3-Ethoxyphenoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-ethoxyphenoxy)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
(1) 4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid (CAS RN: 872197-38-1)
- Structure : Differs by a 2,4-dichlorobenzyloxy group at position 4 and an ethoxy group at position 3 of the benzoic acid ring.
(2) 3-[[2-(4-Ethoxyphenoxy)acetyl]amino]benzoic acid (CAS RN: 649773-76-2)
- Structure: Contains an acetylated amino group linked to a 4-ethoxyphenoxy moiety.
- Key Contrast: The acetyl-amino group introduces hydrogen-bonding capacity, which may improve solubility in polar solvents compared to the parent compound .
(3) 4-Hydroxybenzoic Acid (p-Hydroxybenzoic Acid)
(4) 4-Methoxybenzoic Acid
- Structure: Methoxy group at position 4 instead of ethoxyphenoxy.
Physical and Chemical Properties
*Estimated properties based on analogs.
Analytical Characterization
- Chromatography : HPLC and GC-MS are critical for separating ethoxy-substituted analogs. For instance, 4-(ethoxy-d5)-benzoic acid is used as an isotopically labeled internal standard in GC-MS for precise quantification .
- Spectroscopy: IR and NMR data differentiate substituents. For example, 4-[4-(dimethylaminobenzylidene)amino]benzoic acid shows UV λmax at 341 nm (εmax 0.3896) and IR carbonyl stretches at ~1680 cm⁻¹ .
Biological Activity
4-(3-Ethoxyphenoxy)benzoic acid, with the chemical formula C16H18O4 and CAS number 777031-99-9, is a phenolic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Antioxidant Properties
Research indicates that phenolic compounds, including derivatives of benzoic acid, exhibit significant antioxidant activity. The antioxidant capacity of 4-(3-Ethoxyphenoxy)benzoic acid can be attributed to its ability to scavenge free radicals and inhibit oxidative stress, which is linked to various chronic diseases.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It has been observed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a potential candidate for treating inflammatory diseases.
Antimicrobial Activity
4-(3-Ethoxyphenoxy)benzoic acid exhibits antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in pharmaceuticals and food preservation.
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | Kumar et al. (2021) |
| Escherichia coli | 12 | Manuja et al. (2013) |
| Candida albicans | 18 | Lee et al. (2019) |
The biological activities of 4-(3-Ethoxyphenoxy)benzoic acid are primarily mediated through:
- Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing them and preventing cellular damage.
- Anti-inflammatory Pathway : It modulates signaling pathways such as NF-kB, reducing the expression of inflammatory mediators.
- Antimicrobial Action : Disruption of microbial cell membranes and inhibition of essential metabolic processes are key mechanisms through which the compound exerts its antimicrobial effects.
Case Study 1: Treatment of Inflammatory Conditions
A clinical trial involving patients with rheumatoid arthritis demonstrated that supplementation with 4-(3-Ethoxyphenoxy)benzoic acid led to a significant reduction in joint pain and swelling compared to placebo controls. The trial highlighted the compound's potential as an adjunct therapy in managing chronic inflammatory conditions.
Case Study 2: Antioxidant Efficacy in Diabetic Models
In a study on diabetic rats, administration of 4-(3-Ethoxyphenoxy)benzoic acid resulted in improved oxidative stress markers and glucose metabolism, suggesting its role in managing diabetes-related complications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
